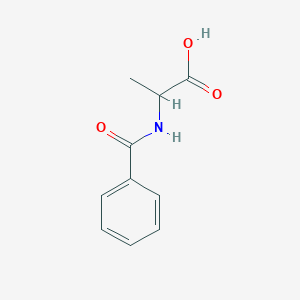
(2,2-Difluorocyclopropyl)benzene
Descripción general
Descripción
(2,2-Difluorocyclopropyl)benzene is an organic compound with the molecular formula C₉H₈F₂. It consists of a benzene ring attached to a cyclopropane ring that has two fluorine atoms at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclopropyl)benzene typically involves the cyclopropanation of alkenes with difluorocarbene precursors. One common method is the reaction of 2,2-difluorostyrenes with suitable reagents under specific conditions. For example, the reaction of 2,2-difluorostyrenes in diglyme at 180°C can yield 1-aryl-2,2,3,3-tetrafluorocyclopropane as a primary product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclopropanation reactions using difluorocarbene precursors and appropriate catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Difluorocyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted cyclopropylbenzene derivatives .
Aplicaciones Científicas De Investigación
(2,2-Difluorocyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism of action of (2,2-Difluorocyclopropyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Difluoro-2-phenyl-cyclopropane
- 2-phenyl-1,1-difluorocyclopropane
- (2,2-Difluorocyclopropyl)methyl systems
Uniqueness
(2,2-Difluorocyclopropyl)benzene is unique due to its specific substitution pattern and the presence of two fluorine atoms on the cyclopropane ring. This structural feature imparts distinct electronic properties and reactivity compared to other similar compounds, making it valuable in various applications .
Propiedades
IUPAC Name |
(2,2-difluorocyclopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBYCBMQDZFUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343901 | |
| Record name | (2,2-Difluorocyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-40-3 | |
| Record name | (2,2-Difluorocyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


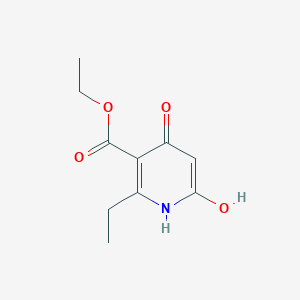
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)

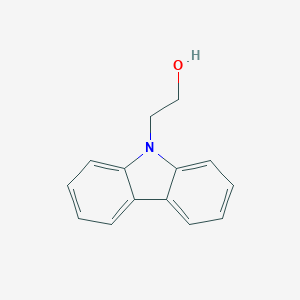

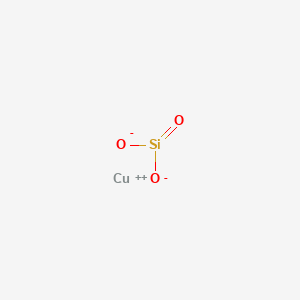
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
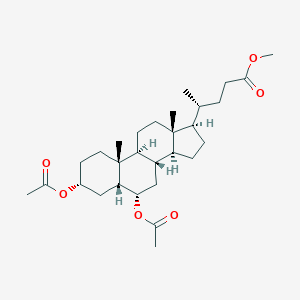
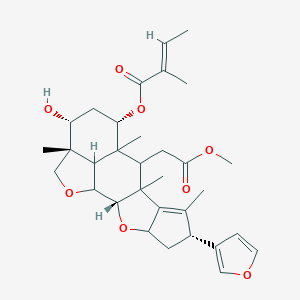
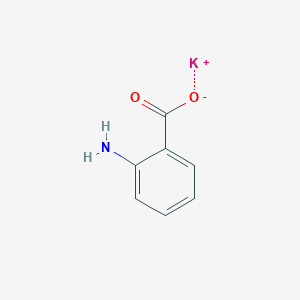
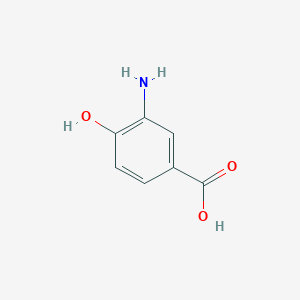

![8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl (2E)-2-methylbut-2-enoate](/img/structure/B75805.png)
